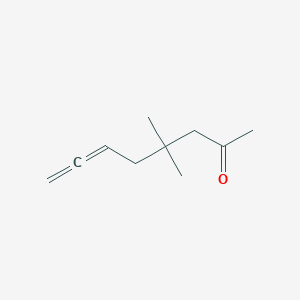
4,4-Dimethylocta-6,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylocta-6,7-dien-2-one is a chemical compound with the molecular formula C10H16O It is characterized by the presence of two double bonds and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylocta-6,7-dien-2-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent output. The process might include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylocta-6,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4,4-Dimethylocta-6,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylocta-6,7-dien-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
5,7-Octadien-4-one, 2,6-dimethyl- (Z)-: This compound shares a similar structure but differs in the position of the double bonds.
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: Another structurally related compound with different functional groups.
Uniqueness: 4,4-Dimethylocta-6,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group
Propriétés
Numéro CAS |
88726-44-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-5-6-7-10(3,4)8-9(2)11/h6H,1,7-8H2,2-4H3 |
Clé InChI |
JGANJEOICPWGIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)CC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
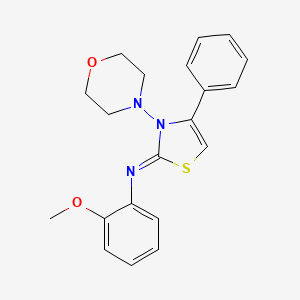
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
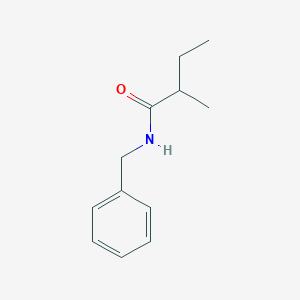
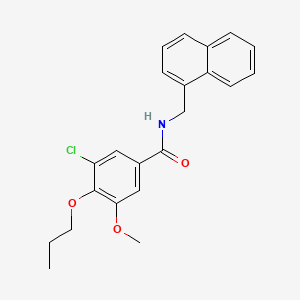
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
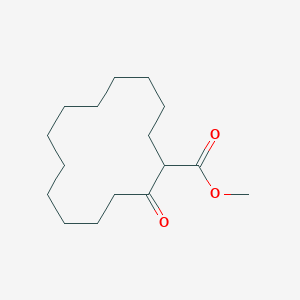
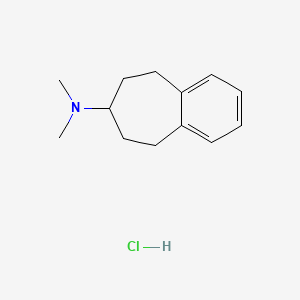
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
